molecular formula C13H10N2OS2 B12170175 N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B12170175
M. Wt: 274.4 g/mol
InChI Key: JHPSORUXNQTLEW-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and thiophene. Benzothiazole is a bicyclic structure containing both benzene and thiazole rings, while thiophene is a five-membered ring containing sulfur. The combination of these two moieties in a single molecule imparts unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves the condensation of 6-methyl-2-aminobenzothiazole with thiophene-3-carboxylic acid. This reaction is often carried out in the presence of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution on the benzothiazole ring can introduce functional groups such as alkyl or aryl groups .

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

  • 2-aminobenzothiazole
  • 6-chlorobenzothiazole
  • 2-methylbenzothiazole

Uniqueness

What sets N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide apart from these similar compounds is the presence of the thiophene ring. This additional heterocyclic ring imparts unique electronic and steric properties, enhancing its reactivity and biological activity. The combination of benzothiazole and thiophene moieties in a single molecule allows for diverse chemical modifications and a broad range of applications .

Properties

Molecular Formula

C13H10N2OS2

Molecular Weight

274.4 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

InChI

InChI=1S/C13H10N2OS2/c1-8-2-3-10-11(6-8)18-13(14-10)15-12(16)9-4-5-17-7-9/h2-7H,1H3,(H,14,15,16)

InChI Key

JHPSORUXNQTLEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CSC=C3

Origin of Product

United States

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